(1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate
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Overview
Description
(1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate is an organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Mechanism of Action
Target of Action
It is known that isoindoline-1,3-diones, a class of compounds to which this molecule belongs, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis
Mode of Action
The isoindoline-1,3-dione nucleus and carbonyl groups at positions 1 and 3 are key structural features that may interact with biological targets . The specific interactions and resulting changes would depend on the biological context and require further investigation.
Biochemical Pathways
Compounds with an isoindoline-1,3-dione structure have been noted for their diverse chemical reactivity and promising applications , suggesting they may interact with multiple biochemical pathways
Result of Action
The potential applications of isoindoline-1,3-dione derivatives in diverse fields suggest that they may have a wide range of molecular and cellular effects . The specific effects would depend on the biological context and require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The process can be catalyzed by bases such as cesium carbonate (Cs₂CO₃), which facilitates the domino β-addition and γ-aldol reaction .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: (1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
(1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a therapeutic agent due to its biological activity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, colorants, and polymer additives
Comparison with Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline nucleus and exhibit similar chemical reactivity and applications.
Phthalimides: Structurally related compounds with similar biological activities and uses in organic synthesis.
Uniqueness: (1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-11-6-2-3-7-12(11)17(21)22-10-18-15(19)13-8-4-5-9-14(13)16(18)20/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUNJGPKQPLXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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